4-Chloro-2-fluorobenzaldoxime

Vue d'ensemble

Description

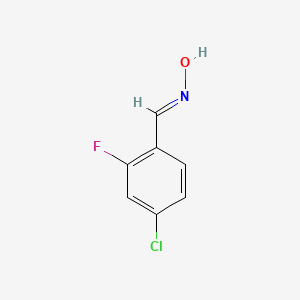

4-Chloro-2-fluorobenzaldoxime is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldoxime, where the benzene ring is substituted with a chlorine atom at the fourth position and a fluorine atom at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluorobenzaldoxime can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

4-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride→this compound+Water+Sodium chloride

The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-fluorobenzaldoxime undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution at other positions.

Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Nucleophilic substitution: Products include substituted benzaldoximes or benzylamines.

Electrophilic aromatic substitution: Products include brominated or nitrated derivatives.

Reduction: Products include 4-chloro-2-fluorobenzylamine.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-2-fluorobenzaldoxime serves as a key intermediate in the synthesis of various organic compounds. Its oxime functional group allows it to participate in reactions that lead to the formation of isoxazole and isoxazoline derivatives, which are important in medicinal chemistry.

Synthesis of Isoxazole Derivatives

Isoxazoles are heterocyclic compounds that exhibit a range of biological activities. The synthesis of this compound can be utilized to create 4-substituted isoxazoles through cyclization reactions.

Medicinal Chemistry

In medicinal chemistry, compounds derived from this compound have been investigated for their potential therapeutic effects. Research has shown that derivatives exhibit antibacterial and antifungal properties.

Antibacterial Activity

A study evaluated the antibacterial efficacy of compounds derived from this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potential as antimicrobial agents.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals such as fungicides and herbicides.

Fungicide Development

This compound has been used in the synthesis of novel fungicides due to its ability to inhibit fungal growth effectively.

| Fungicide | Active Ingredient | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|---|

| Boscalid | Derived from isoxazole | Botrytis cinerea | 90% |

Case Study 1: Synthesis of Isoxazoles

A recent study focused on synthesizing various isoxazole derivatives using this compound as a precursor. The research demonstrated high yields and confirmed the structural integrity of the synthesized compounds via NMR and mass spectrometry.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of several derivatives synthesized from this compound. The study concluded that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting their potential for pharmaceutical development.

Mécanisme D'action

The mechanism of action of 4-chloro-2-fluorobenzaldoxime depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-fluorobenzaldehyde: The precursor to 4-chloro-2-fluorobenzaldoxime, differing by the presence of an aldehyde group instead of an oxime.

2-Chloro-6-fluorobenzaldoxime: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.

4-Chloro-2-fluorobenzylamine: A reduction product of this compound, containing an amine group instead of an oxime.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzene ring influences its electronic properties, making it a valuable intermediate in various synthetic and research applications.

Activité Biologique

4-Chloro-2-fluorobenzaldoxime (CAS No. 159693-00-2) is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula: C7H6ClFNO

- Molecular Weight: 177.58 g/mol

The presence of both chlorine and fluorine atoms in the aromatic ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effectiveness against various bacterial strains, revealing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 16 | 32 |

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, with varying potency.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. The halogen substituents (Cl and F) enhance the lipophilicity of the compound, facilitating its penetration into bacterial membranes, leading to cytotoxic effects.

Case Studies

-

Antibacterial Efficacy Against S. aureus

- A study focused on the antibacterial efficacy of this compound against S. aureus. The compound demonstrated a strong ability to inhibit biofilm formation, which is crucial for bacterial survival and resistance. Scanning electron microscopy (SEM) revealed morphological changes in treated cells, indicating damage to cell integrity.

-

Impact on Biofilm Formation

- In another investigation, the effect of this compound on biofilm formation was assessed using electrochemical biosensors. The results indicated a significant reduction in biofilm mass at concentrations as low as 16 µg/mL, underscoring its potential as an antibiofilm agent.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other halogenated benzaldoximes:

| Compound | MIC against S. aureus (µg/mL) | Notable Activity |

|---|---|---|

| This compound | 32 | Strong antibiofilm properties |

| 4-Bromo-2-fluorobenzaldoxime | 64 | Moderate antibacterial activity |

| 4-Iodo-2-fluorobenzaldoxime | 128 | Weaker than chlorinated analogs |

The data suggest that the presence of chlorine in combination with fluorine enhances the antibacterial efficacy compared to bromine and iodine counterparts.

Propriétés

IUPAC Name |

(NE)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNHUSXTEMVHPB-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.